2-chloro-4-cyano-benzoyl Chloride
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Overview
Description
2-chloro-4-cyano-benzoyl chloride is a chemical compound that belongs to the class of benzoyl chlorides. It is a colorless to light yellow crystalline powder used in various fields such as medical research, environmental research, and industrial research.
Mechanism of Action
Target of Action
2-Chloro-4-cyanobenzoyl chloride, also known as 4-Cyanobenzoyl chloride, is a versatile reagent used in organic synthesis. Its primary targets are nucleophilic sites in organic molecules, such as the nitrogen atom in amines or the oxygen atom in alcohols .
Mode of Action
The compound acts as an acylating agent, transferring its acyl group (2-chloro-4-cyanobenzoyl) to the nucleophilic target. This reaction is facilitated by the chloride leaving group, which departs with the pair of electrons that originally bonded it to the carbon atom . The result is a new carbon-nitrogen or carbon-oxygen bond, depending on the nucleophile .
Biochemical Pathways
For instance, it could be used to introduce the 2-chloro-4-cyanobenzoyl group into bioactive molecules, potentially altering their properties and activities .
Pharmacokinetics
Its metabolic stability and elimination routes would depend on the specific biological system .
Result of Action
The acylation of nucleophiles by 2-chloro-4-cyanobenzoyl chloride results in the formation of 2-chloro-4-cyanobenzoyl derivatives. These derivatives may exhibit different physical, chemical, and biological properties compared to the original nucleophiles .
Action Environment
The action of 2-chloro-4-cyanobenzoyl chloride can be influenced by various environmental factors. For instance, the presence of base can facilitate the reaction by deprotonating the nucleophile, making it more reactive. The reaction rate can also be affected by temperature and solvent .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4-cyano-benzoyl chloride typically involves the chlorination of 4-cyanobenzoic acid. The reaction is carried out in the presence of thionyl chloride (SOCl₂) under reflux conditions. The reaction proceeds as follows:
4-cyanobenzoic acid+SOCl2→2-chloro-4-cyano-benzoyl chloride+SO2+HCl
The reaction mixture is then distilled to remove excess thionyl chloride and other by-products, yielding this compound as the final product .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and distillation units to handle the reagents and by-products efficiently. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-chloro-4-cyano-benzoyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The compound reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Electrophilic Aromatic Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the chlorine atom is replaced by other electrophiles.
Common Reagents and Conditions
Amines: React with this compound to form amides under mild conditions.
Alcohols: React with the compound in the presence of a base to form esters.
Thiols: React with the compound to form thioesters.
Major Products Formed
Amides: Formed by the reaction with amines.
Esters: Formed by the reaction with alcohols.
Thioesters: Formed by the reaction with thiols.
Scientific Research Applications
2-chloro-4-cyano-benzoyl chloride is used in various scientific research applications, including:
Chemistry: It is used as a reactant in the synthesis of various organic compounds, including selective angiotensin II AT2 receptor agonists, allosteric glucokinase activators, and hydantoin derivatives with antiproliferative activity.
Biology: The compound is used in the synthesis of biologically active molecules, including P2X7 receptor antagonists and thiohydantoins.
Medicine: It is employed in the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: The compound is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
4-cyanobenzoyl chloride: Similar in structure but lacks the chlorine atom at the 2-position.
2-chlorobenzoyl chloride: Similar in structure but lacks the cyano group at the 4-position.
4-chlorobenzoyl chloride: Similar in structure but lacks the cyano group at the 4-position.
Uniqueness
2-chloro-4-cyano-benzoyl chloride is unique due to the presence of both the chlorine atom at the 2-position and the cyano group at the 4-position. This combination of functional groups imparts distinct reactivity and properties to the compound, making it valuable in various synthetic and research applications.
Properties
IUPAC Name |
2-chloro-4-cyanobenzoyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Cl2NO/c9-7-3-5(4-11)1-2-6(7)8(10)12/h1-3H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOPKWYOKCOMXLV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)Cl)C(=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Cl2NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70431049 |
Source
|
Record name | 2-chloro-4-cyano-benzoyl Chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70431049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.02 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
181074-22-6 |
Source
|
Record name | 2-chloro-4-cyano-benzoyl Chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70431049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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